molecular formula C19H18N4O7 B12077612 3-(3-(3,4-Dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)propanoyl)benzoic acid

3-(3-(3,4-Dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)propanoyl)benzoic acid

Cat. No.: B12077612
M. Wt: 414.4 g/mol
InChI Key: VEDWXCWBMDQNCV-UHFFFAOYSA-N
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Description

This compound is a purine-derived benzoic acid conjugate featuring a tetrahydrofuran (THF) ring substituted with hydroxyl groups and a 6-hydroxy-9H-purin-9-yl moiety. The propanoyl linker bridges the THF core to the benzoic acid group, conferring unique physicochemical properties.

Properties

IUPAC Name

3-[3-[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]propanoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O7/c24-11(9-2-1-3-10(6-9)19(28)29)4-5-12-14(25)15(26)18(30-12)23-8-22-13-16(23)20-7-21-17(13)27/h1-3,6-8,12,14-15,18,25-26H,4-5H2,(H,28,29)(H,20,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDWXCWBMDQNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)CCC2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Purine Modifications: The target compound’s 6-hydroxy purine contrasts with 6-chloro () or 6-amino () substitutions, which alter electronic properties and hydrogen-bonding capacity.
  • Linker Diversity: The propanoyl-benzoic acid linker (target) differs from ethylcarbamoyl () or diphosphate () groups, impacting solubility and target binding.
  • THF Substituents : Hydroxyl groups in the target compound enhance hydrophilicity compared to benzoyloxy-protected analogs () .

Functional Group Impact on Properties

  • Solubility : The benzoic acid group in the target compound may confer moderate aqueous solubility, whereas diphosphate esters () enhance solubility via ionization . Benzoylated analogs () are highly lipophilic .
  • Stability: Propanoyl linkers (target) may be less prone to hydrolysis than ester-linked analogs (e.g., ’s benzoate esters) .
  • The target’s 6-hydroxy purine could mimic inosine derivatives involved in nucleotide metabolism .

Toxicity and Ecological Data

  • Target Compound: No direct toxicity data are available.
  • Analogs: Inosinic acid () lacks comprehensive ecological or carcinogenicity data . 6-Chloropurine derivatives () may exhibit higher reactivity due to the chloro group, but toxicity is unspecified .

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